propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Overview
Description
Propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound with a molecular formula of C21H17NO6 This compound features a chromen-4-one core structure, which is a common motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the cyanomethoxy group and the benzoate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.
Medicine: Its potential therapeutic effects are being explored in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The cyanomethoxy group may enhance the compound’s binding affinity and specificity, while the benzoate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-(cyanomethoxy)benzoate: Shares the cyanomethoxy and benzoate ester groups but lacks the chromen-4-one core.
4-(Cyanomethoxy)phenyl 4-alkoxybenzoates: Similar structure but with different alkoxy groups.
4-(Cyanomethoxy)-4′-alkoxyazo- and -azoxybenzenes: Contains azo or azoxy groups instead of the chromen-4-one core.
Uniqueness
Propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its combination of the chromen-4-one core, cyanomethoxy group, and benzoate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
propyl 4-[7-(cyanomethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-3-11-27-22(25)15-4-6-16(7-5-15)29-21-14(2)28-19-13-17(26-12-10-23)8-9-18(19)20(21)24/h4-9,13H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDVOSSPTYMBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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